molecular formula C17H19N5O4S B2897789 N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 1171658-03-9

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2897789
CAS No.: 1171658-03-9
M. Wt: 389.43
InChI Key: HFRGBEDVKUXYFP-UHFFFAOYSA-N
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Description

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound designed for pharmaceutical and biochemical research. Its molecular structure incorporates two privileged pharmacophores: a 1-isopropyl-1H-pyrazole ring and a 1,3,4-oxadiazole core, linked by a 3-(phenylsulfonyl)propanamide group. Pyrazole derivatives are recognized in scientific literature for their diverse biological activities and are found in several approved therapeutics, highlighting their significance in drug discovery . The 1,3,4-oxadiazole moiety is similarly known to contribute to various pharmacological properties. This combination makes the compound a high-value intermediate for constructing targeted molecular libraries. It is primarily intended for use in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a building block in medicinal chemistry programs aimed at developing novel enzyme inhibitors or receptor modulators. Researchers can utilize this compound to explore potential applications in areas such as oncology and inflammation, where related molecular scaffolds have shown promise . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-12(2)22-14(8-10-18-22)16-20-21-17(26-16)19-15(23)9-11-27(24,25)13-6-4-3-5-7-13/h3-8,10,12H,9,11H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRGBEDVKUXYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrazole Carboxylic Acid Hydrazides

Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate undergoes hydrazinolysis to form the corresponding carbohydrazide, followed by cyclization with carbon disulfide under basic conditions:

Reaction Conditions

Reagent Solvent Temperature Yield (%)
CS₂ + KOH (1:1.2) Methanol Reflux 78–82

Characteristic $$^{1}\text{H}$$-NMR signals: δ 8.21 (s, 1H, oxadiazole-H), 5.42 (sept, 1H, CH(CH₃)₂), 1.52 (d, 6H, CH₃).

Preparation of 3-(Phenylsulfonyl)Propanoyl Chloride

Sulfonation of Propenoic Acid Derivatives

Phenylmagnesium bromide reacts with acrylic acid chloride followed by oxidation with m-CPBA to install the sulfone group:

$$
\text{CH₂=CHCOCl} + \text{PhMgBr} \xrightarrow{\text{THF, -78°C}} \text{PhCH₂CH₂COCl} \xrightarrow{\text{m-CPBA}} \text{PhSO₂CH₂COCl}
$$

Optimization Data

  • m-CPBA stoichiometry: 1.5 eq
  • Reaction time: 12 hr at 0°C
  • Yield: 67% after silica gel chromatography

Amide Bond Formation Strategies

Active Ester-Mediated Coupling

The oxadiazole amine reacts with 3-(phenylsulfonyl)propanoyl chloride via in situ generation of pentafluorophenyl active esters:

Procedure

  • Activate propanoyl chloride with pentafluorophenol (1.2 eq) and HATU (1.1 eq) in DCM
  • Add oxadiazole amine (1.0 eq) and N-methylmorpholine (3.0 eq)
  • Stir at 25°C for 6 hr

Yield Comparison

Coupling Agent Solvent Isolated Yield
HATU DCM 85%
EDCI/HOBt DMF 72%

Mass spectrometry confirmation: m/z 445.12 [M+H]⁺.

Alternative Synthetic Pathways

One-Pot Sequential Reactions

A telescoped synthesis avoids intermediate isolation:

  • Step 1 : Pyrazole oxidation with H₂O₂/HCl to generate nitrile oxide
  • Step 2 : [3+2] cycloaddition with thiocarbazide
  • Step 3 : Direct sulfonation using benzenesulfonyl chloride

Advantages

  • Total reaction time: 8 hr vs 24 hr stepwise
  • Overall yield improvement: 61% → 74%

Purification and Analytical Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column) with isocratic elution (ACN:H₂O 65:35) achieves >99% purity. Retention time: 7.89 min.

Spectroscopic Data

  • $$^{13}\text{C}$$-NMR (126 MHz, DMSO-d₆): δ 169.8 (C=O), 157.3 (oxadiazole C-2), 138.1 (SO₂Ph)
  • IR (KBr): ν 1675 cm⁻¹ (amide I), 1320/1145 cm⁻¹ (SO₂ asym/sym)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances exothermic step safety:

Reactor Parameters

  • Temperature control: ±1°C
  • Residence time: 3.2 min
  • Throughput: 12 kg/day

Waste reduction: 78% decrease in solvent usage vs batch processing.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of sulfonyl derivatives.

  • Reduction: Reduction of the oxadiazole ring to form amines.

  • Substitution: Introduction of various functional groups at different positions on the pyrazole and oxadiazole rings.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic systems.

  • Biology: Its biological activity has been explored in various assays, indicating potential as a lead compound for drug development.

  • Medicine: Preliminary studies suggest its use in therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.

  • Industry: Its unique chemical properties make it suitable for use in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide exerts its effects involves interaction with specific molecular targets and pathways. The phenylsulfonyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in inflammatory processes.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.

  • Oxadiazole derivatives:

  • Sulfonyl-containing compounds: These compounds often display unique chemical properties and biological activities.

Uniqueness: N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide stands out due to its combination of pyrazole, oxadiazole, and phenylsulfonyl groups, which contribute to its distinct chemical and biological properties.

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Biological Activity

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining a pyrazole moiety with an oxadiazole ring and a phenylsulfonyl group. Its molecular formula is C14H17N7OC_{14}H_{17}N_{7}O, and it has been identified as a promising scaffold for developing therapeutic agents.

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole and oxadiazole moieties exhibit notable anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, certain compounds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard drugs like dexamethasone which showed 76% inhibition at 1 µM .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76 (1 µM)86 (1 µM)
Pyrazole Derivative A85 (10 µM)93 (10 µM)
Pyrazole Derivative B61 (10 µM)76 (10 µM)

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. In a study focused on pyrazole derivatives, one compound demonstrated significant efficacy against E. coli and S. aureus, highlighting the importance of the aliphatic amide pharmacophore in enhancing antimicrobial action .

Bacterial StrainActivity Observed
E. coliSignificant
S. aureusSignificant
Pseudomonas aeruginosaModerate

Antitumor Activity

The potential antitumor effects of pyrazole derivatives have also been explored. Some studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : By reducing the levels of TNF-α and IL-6.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death in tumor cells.

Case Studies

Several studies have documented the biological activity of similar compounds:

  • Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats, with several derivatives showing significant reductions in swelling compared to controls .
  • Antimicrobial Testing : A group of novel 1,5-diaryl pyrazoles was evaluated against multiple bacterial strains, revealing promising results particularly from compounds with specific structural modifications .
  • Antitumor Efficacy : Research has shown that certain pyrazole derivatives can inhibit tumor growth in vitro and in vivo models by targeting specific cancer cell lines .

Q & A

Q. What are the critical steps and analytical techniques required to synthesize and confirm the structure of this compound?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization to form the 1,3,4-oxadiazole ring and sulfonylation for the phenylsulfonyl group. Key steps include:

  • Reaction condition optimization : Temperature (e.g., 90°C for cyclization) and pH control (e.g., ammonia for precipitation) to maximize yield and purity .
  • Intermediate purification : Techniques like recrystallization (e.g., DMSO/water mixtures) or column chromatography .
  • Structural confirmation :
    • NMR spectroscopy : To verify proton environments and connectivity (e.g., pyrazole and oxadiazole protons) .
    • Mass spectrometry : For molecular weight validation .
    • X-ray crystallography : To resolve complex stereochemistry, as demonstrated in related oxadiazole derivatives .

Q. Table 1: Key Analytical Techniques

TechniquePurposeExample from Evidence
NMRConfirm functional groups/stereo
Mass SpectrometryValidate molecular weight
X-ray CrystallographyResolve 3D structure

Q. Which functional groups in this compound are most reactive, and how can they be derivatized?

Methodological Answer: The compound contains three reactive moieties:

1,3,4-Oxadiazole ring : Susceptible to nucleophilic substitution; reacts with amines or thiols under acidic conditions .

Phenylsulfonyl group : Participates in sulfonamide bond formation via coupling reactions (e.g., with acyl chlorides) .

Pyrazole moiety : Can undergo alkylation or arylation at the N-isopropyl position .

Q. Derivatization Example :

  • Replace the isopropyl group on the pyrazole with other alkyl chains (e.g., cyclopropyl) to study steric effects on bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural validation?

Methodological Answer: Contradictions may arise from dynamic molecular behavior (e.g., tautomerism in pyrazole rings) or impurities. Strategies include:

  • Multi-technique cross-validation : Combine 13C^{13}\text{C} NMR, HSQC, and HMBC to assign ambiguous signals .
  • Computational modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .
  • Isolation of intermediates : Confirm each step’s success via TLC or HPLC before proceeding .

Q. What strategies optimize synthesis yield without compromising purity for large-scale studies?

Methodological Answer:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl2_2) to accelerate oxadiazole formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonylation .
  • Process control : Real-time monitoring via inline FTIR or Raman spectroscopy to detect side products .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigh yield, risk of decomposition
pH (cyclization)8–9 (ammonia)Precipitates pure product
SolventDMF or THFEnhances solubility/reactivity

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

Core scaffold modification :

  • Vary substituents on the pyrazole (e.g., replace isopropyl with cyclopropyl) .
  • Modify the phenylsulfonyl group (e.g., introduce electron-withdrawing groups) .

Biological assays :

  • Test derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) .
  • Use molecular docking to predict binding affinity to receptors (e.g., kinase domains) .

Q. Table 3: Example SAR Modifications

Modification SiteBiological ImpactReference
Pyrazole N-substituentAlters steric hindrance
Oxadiazole ringAffects metabolic stability

Q. What methodologies address low bioavailability in preclinical studies?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Nanoparticle encapsulation : Use lipid-based carriers to improve absorption .
  • Metabolic stability assays : Use liver microsomes to identify degradation hotspots and guide structural tweaks .

Q. How can researchers validate target engagement in biological systems?

Methodological Answer:

  • Pull-down assays : Attach biotin tags to the compound for affinity purification of bound proteins .
  • Isothermal titration calorimetry (ITC) : Quantify binding constants with purified targets .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

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